(S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid (S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid
Brand Name: Vulcanchem
CAS No.: 2274-58-0
VCID: VC21547658
InChI: InChI=1S/C21H24N2O6/c24-19(25)18(23-21(27)29-15-17-10-5-2-6-11-17)12-7-13-22-20(26)28-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,22,26)(H,23,27)(H,24,25)/t18-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C21H24N2O6
Molecular Weight: 400.4 g/mol

(S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid

CAS No.: 2274-58-0

Cat. No.: VC21547658

Molecular Formula: C21H24N2O6

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid - 2274-58-0

Specification

CAS No. 2274-58-0
Molecular Formula C21H24N2O6
Molecular Weight 400.4 g/mol
IUPAC Name (2S)-2,5-bis(phenylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C21H24N2O6/c24-19(25)18(23-21(27)29-15-17-10-5-2-6-11-17)12-7-13-22-20(26)28-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,22,26)(H,23,27)(H,24,25)/t18-/m0/s1
Standard InChI Key VBENHRFIEOLOJJ-SFHVURJKSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
SMILES C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

(S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid is a protected form of L-ornithine, an amino acid with protective benzyloxycarbonyl groups at both amino positions. It is commonly known by several synonyms including CBZ-ORN(CBZ)-OH in laboratory settings . The compound has a molecular formula of C₂₁H₂₄N₂O₆ with a precise molecular weight of 400.43 g/mol . This chemical structure features a carboxylic acid group, two urethane linkages, and two benzyl rings, giving it distinctive physical and chemical properties.

The compound possesses the CAS registry number 2274-58-0, which facilitates its identification in chemical databases and literature . The stereospecific configuration at the alpha carbon (S-configuration) determines its biological relevance, as this corresponds to the naturally occurring L-amino acid configuration, distinguishing it from its enantiomer.

Structural Properties

The molecular structure consists of a central pentanoic acid backbone with benzyloxycarbonyl protecting groups at both the C-2 and C-5 positions. The (S) designation indicates the stereochemistry at the C-2 position, which is critical for its biological recognition and reactivity in peptide synthesis applications. This configuration mirrors the natural L-form of ornithine found in biological systems.

Spectroscopic Characteristics

Mass spectrometric analysis of related compounds suggests characteristic fragmentation patterns. For instance, derivatives of similar protected amino acids typically exhibit diagnostic peaks corresponding to the loss of the benzyloxycarbonyl groups and other structural components . The mass spectrometry of related compounds shows precursor ions at m/z values consistent with the molecular weight, with prominent fragment ions appearing at predictable masses corresponding to structural components .

Physical and Chemical Properties

The physical state of (S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid is typically a solid at room temperature. Its solubility characteristics are determined by the presence of both hydrophobic (benzyl groups) and hydrophilic (carboxylic acid) moieties. This dual nature affects its behavior in various solvents and biological systems.

Solubility and Solution Preparation

The compound demonstrates variable solubility in different solvents, which is an important consideration for laboratory applications. For research purposes, precise solution preparation is critical. The following table provides guidance for preparing stock solutions at various concentrations:

Desired ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM2.4973 mL12.4866 mL24.9732 mL
5 mM0.4995 mL2.4973 mL4.9946 mL
10 mM0.2497 mL1.2487 mL2.4973 mL

This table provides researchers with precise volumes needed to achieve desired molar concentrations, facilitating accurate experimental design .

Synthetic Pathways and Derivatives

The synthesis of (S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid typically involves selective protection strategies starting from L-ornithine. Literature suggests several synthetic routes for ornithine derivatives with benzyloxycarbonyl protecting groups.

Relationship to Other Ornithine Derivatives

The compound represents a fully protected form of ornithine, in contrast to partially protected derivatives such as (S)-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid, which has only the alpha-amino group protected . This selective protection pattern influences reactivity and applications in peptide synthesis.

Another related compound is N5-(1-carboxyethyl)-ornithine, which has been synthesized from (2S)-N2-carbobenzyloxy-ornithine through reaction with sodium pyruvate followed by reduction . This demonstrates the versatility of protected ornithine derivatives as synthetic intermediates.

Deprotection Strategies

The removal of benzyloxycarbonyl groups is typically accomplished through hydrogenolysis using catalysts such as palladium on carbon. This process has been demonstrated for related compounds, where hydrogenolysis (using 10% palladium-carbon mixture under H₂ at 45 lb/in²) effectively removes the CBZ protecting groups . This deprotection step is crucial in peptide synthesis applications where sequential unmasking of reactive groups is required.

Applications in Research

(S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid serves multiple research purposes across biochemical and pharmaceutical fields. Its primary applications are found in peptide synthesis, where the protected ornithine residue can be selectively incorporated into peptide sequences.

Peptide Chemistry

Analytical Considerations

The analytical characterization of (S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid employs various instrumental techniques including chromatography and spectroscopy.

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) analysis of trifluoroacetyl-butyl ester derivatives (TAB) of similar ornithine compounds has been reported, providing a method for identification and quantification . For the related bis-N-trifluoroacetyl-di-n-butyl esters, characteristic elution temperatures and fragmentation patterns serve as analytical markers.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR, has been utilized to characterize the stereochemistry of similar ornithine derivatives . This technique provides valuable structural information about the carbon backbone and substituent configurations, which is essential for confirming compound identity and purity.

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